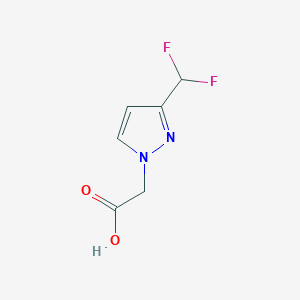

2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-[3-(difluoromethyl)pyrazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2/c7-6(8)4-1-2-10(9-4)3-5(11)12/h1-2,6H,3H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQWBOAZSRCZGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(F)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1489145-82-5 |

Source

|

| Record name | 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Difluoromethyl Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and agrochemical design. Among these, the difluoromethyl (CHF₂) group holds a unique position. It acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability, cell permeability, and binding affinity. When appended to a pyrazole scaffold—a privileged heterocyclic motif known for its diverse biological activities—the resulting difluoromethyl pyrazole derivatives represent a promising class of molecules for drug discovery and development.[1][2][3]

This guide provides a comprehensive overview of the core synthetic strategies for accessing these valuable compounds, focusing on the underlying chemical principles and offering practical, field-proven insights for their preparation.

Core Synthetic Strategies: A Dichotomy of Approach

The synthesis of difluoromethyl pyrazoles can be broadly categorized into two primary strategies:

-

Construction of the Pyrazole Ring using Difluoromethylated Building Blocks: This "convergent" approach involves the synthesis of precursors already containing the CHF₂ moiety, which are then used to construct the pyrazole ring.

-

Direct Difluoromethylation of a Pre-formed Pyrazole Core: This "late-stage" functionalization approach introduces the CHF₂ group onto an existing pyrazole scaffold.

The choice between these strategies is often dictated by the desired substitution pattern, the availability of starting materials, and scalability considerations.

Strategy 1: Pyrazole Ring Construction from Difluoromethylated Precursors

This strategy offers excellent control over regioselectivity, as the position of the difluoromethyl group is pre-determined by the structure of the starting materials.

The [3+2] Cycloaddition Approach: Utilizing Difluoroacetohydrazonoyl Bromides

A powerful and modern method for constructing difluoromethyl pyrazoles involves the [3+2] cycloaddition of difluoroacetohydrazonoyl bromides with various alkynes.[4] This approach provides a modular and efficient route to a wide range of highly substituted pyrazoles.

The key to this methodology is the initial synthesis of the difluoroacetohydrazonoyl bromide building block. These novel reagents are then reacted with electron-deficient alkynes, such as ynones, alkynoates, and ynamides, to yield the corresponding 3-difluoromethyl-pyrazoles with high regioselectivity and in good to excellent yields.[4]

Logical Workflow for [3+2] Cycloaddition

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic Acid

Introduction: The Analytical Imperative for Novel Heterocyclic Compounds

In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, pyrazole derivatives are of significant interest due to their diverse biological activities.[1] The compound 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid (CAS 1489145-82-5) represents a key exemplar of this class, integrating a difluoromethyl-substituted pyrazole core with an acetic acid moiety.[2] The precise and robust analytical characterization of such molecules is paramount, not only for unequivocal identification and purity assessment but also for metabolism, pharmacokinetic, and safety studies.

This in-depth technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid. We will delve into the rationale behind methodological choices, from sample preparation and chromatographic separation to the intricacies of mass spectrometric detection and fragmentation analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to approach the analytical challenges presented by novel, polar heterocyclic compounds.

Molecular and Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development.

| Property | Value | Source |

| Molecular Formula | C6H6F2N2O2 | [2] |

| Molar Mass | 176.12 g/mol | [2] |

| Monoisotopic Mass | 176.04005 Da | Calculated |

| Nature | Acidic, Polar | Inferred from structure |

The presence of the carboxylic acid group imparts significant polarity, which will heavily influence the choice of chromatographic method. The difluoromethyl group and the pyrazole ring introduce specific sites for potential fragmentation in the mass spectrometer.

Experimental Design: A Self-Validating Workflow

The following experimental protocol is designed to be a self-validating system, ensuring robustness and reproducibility. The choice of a high-resolution mass spectrometer, specifically a Quadrupole Time-of-Flight (Q-TOF) instrument, is deliberate. It provides both the sensitivity of a quadrupole and the high mass accuracy of a time-of-flight analyzer, which is essential for confident formula determination of fragment ions.[3][4][5]

Experimental Workflow Diagram

Caption: A comprehensive workflow for the LC-MS analysis of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid.

Step-by-Step Experimental Protocol

1. Sample Preparation:

-

Objective: To prepare a clean, accurate concentration of the analyte in a solvent compatible with the LC-MS system.

-

Protocol:

-

Prepare a stock solution of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid at 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and deionized water.

-

From the stock solution, perform serial dilutions to create working standards at concentrations appropriate for the instrument's sensitivity (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

-

The final diluent should match the initial mobile phase conditions to ensure good peak shape.

-

2. Liquid Chromatography (LC):

-

Rationale: Due to the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended separation technique.[6][7] HILIC provides better retention for polar compounds that are not well-retained on traditional reversed-phase (e.g., C18) columns.[6][7]

-

Instrumentation and Conditions:

-

Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: 95% B to 50% B over 5 minutes, hold at 50% B for 1 minute, return to 95% B and equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

-

3. Mass Spectrometry (MS):

-

Rationale: Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like carboxylic acids, as it is a soft ionization method that typically produces intact molecular ions.[8][9] Analysis will be performed in both positive and negative ion modes to capture the most comprehensive data. A Q-TOF instrument will be used for high-resolution and accurate mass measurements.[5]

-

Instrumentation and Conditions:

-

Instrument: Agilent 6545 Q-TOF LC/MS or similar

-

Ionization Mode: ESI (Positive and Negative)

-

Gas Temperature: 325 °C

-

Gas Flow: 8 L/min

-

Nebulizer: 35 psig

-

Sheath Gas Temperature: 350 °C

-

Sheath Gas Flow: 11 L/min

-

Capillary Voltage: 3500 V

-

Nozzle Voltage: 500 V

-

Fragmentor: 175 V

-

Mass Range: m/z 50-500

-

Acquisition Rate: 2 spectra/s

-

MS/MS Analysis: For fragmentation studies, the precursor ion of interest will be isolated in the quadrupole and subjected to Collision-Induced Dissociation (CID) with nitrogen gas. Collision energies will be ramped (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.

-

Predicted Mass Spectra and Fragmentation Analysis

While no public experimental spectra for this specific compound are available, we can predict the expected ions and their fragmentation pathways based on fundamental principles of mass spectrometry and data from analogous structures.

Expected High-Resolution Mass Data

| Ion | Ionization Mode | Predicted m/z |

| [M+H]+ | Positive | 177.0478 |

| [M-H]- | Negative | 175.0323 |

| [M+Na]+ | Positive | 199.0297 |

Negative Ion Mode ESI-MS/MS

Negative ion mode is often highly informative for carboxylic acids, as deprotonation at the acidic proton is highly favorable.

-

Precursor Ion: The deprotonated molecule, [M-H]-, at m/z 175.0323.

-

Primary Fragmentation: The most common fragmentation pathway for deprotonated carboxylic acids is the loss of carbon dioxide (CO2, 44.00 Da).[10]

-

[M-H-CO2]- : This would result in a fragment ion at m/z 131.0335. This is often the base peak in the MS/MS spectrum of a carboxylic acid.

-

Positive Ion Mode ESI-MS/MS

In positive ion mode, the molecule will likely be protonated. The protonation site could be one of the nitrogen atoms on the pyrazole ring or the carbonyl oxygen.

-

Precursor Ion: The protonated molecule, [M+H]+, at m/z 177.0478.

-

Predicted Fragmentation Pathways:

-

Loss of Water: A common fragmentation for protonated carboxylic acids is the loss of a neutral water molecule (H2O, 18.01 Da), resulting in an acylium ion.

-

[M+H-H2O]+ : This would produce a fragment at m/z 159.0372.

-

-

Loss of the Carboxymethyl Group: Cleavage of the N-CH2 bond can lead to the loss of the entire acetic acid moiety.

-

[M+H - C2H2O2]+ : This would result in a protonated 3-(difluoromethyl)-1H-pyrazole fragment at m/z 119.0360.

-

-

Decarboxylation: Similar to negative mode, loss of CO2 can occur, though it is often less favorable in positive mode for simple carboxylic acids.

-

[M+H-CO2]+ : This would lead to a fragment at m/z 133.0584.

-

-

Predicted Fragmentation Pathway Diagram (Positive Ion Mode)

Caption: Predicted major fragmentation pathways for protonated 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid.

Data Validation and Trustworthiness

To ensure the trustworthiness of the analytical results, the following self-validating checks must be implemented:

-

Mass Accuracy: The measured mass of the precursor and fragment ions should be within 5 ppm of the calculated theoretical mass. This is a key advantage of using a high-resolution mass spectrometer.

-

Isotopic Pattern Matching: While not prominent for this molecule's elemental composition, any chlorine or bromine-containing analogues would require matching of the observed isotopic pattern to the theoretical pattern.

-

Reproducibility: Replicate injections of the same standard should yield consistent retention times (within ±0.1 minutes) and relative ion intensities (within 15% RSD).

-

Linearity: A calibration curve should be constructed from the working standards, and the response for the analyte should be linear over the desired concentration range (R² > 0.99).

Conclusion

The mass spectrometric analysis of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid is readily achievable with a well-designed LC-MS method. The use of HILIC for chromatographic separation coupled with high-resolution Q-TOF mass spectrometry provides a robust platform for its identification and quantification. By understanding the predicted fragmentation pathways in both positive and negative ion modes, researchers can confidently identify this molecule and its potential metabolites or degradants in complex matrices. The principles and protocols outlined in this guide serve as a comprehensive starting point for the analysis of this and other similar polar heterocyclic compounds, underscoring the central role of mass spectrometry in modern pharmaceutical development.

References

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Cabral, E. C., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 401-425. [Link]

-

Gika, H. G., et al. (2014). LC-MS metabolomics of polar compounds. Journal of Chromatography B, 966, 1-13. [Link]

-

Chernushevich, I. V., et al. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of Mass Spectrometry, 36(8), 849-865. [Link]

-

El-Faham, A., et al. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(16), 4998. [Link]

-

Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters. [Link]

-

ChemBK. (n.d.). (3-Difluoromethyl-pyrazol-1-yl)-acetic acid. ChemBK. [Link]

-

ResearchGate. (2001). (PDF) An Introduction to quadrupole-time-of-flight mass spectrometry. ResearchGate. [Link]

-

Wang, H. Y., et al. (2013). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. Journal of The American Society for Mass Spectrometry, 24(12), 1919-1927. [Link]

-

Wikipedia. (n.d.). Time-of-flight mass spectrometry. Wikipedia. [Link]

-

Harrison, A. G. (2009). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 87(5), 654-663. [Link]

-

Drug Discovery and Development. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery and Development. [Link]

-

Fused-Core.com. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. fused-core.com. [Link]

-

Persee General. (2023). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Persee General. [Link]

-

PubChem. (n.d.). 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid. PubChem. [Link]

-

Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chembk.com [chembk.com]

- 3. An introduction to quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

- 8. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. chem.libretexts.org [chem.libretexts.org]

The Pyrazole Scaffold: A Privileged Motif for Diverse Therapeutic Targeting

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding, have rendered it a "privileged scaffold" in drug discovery.[1] This guide provides a comprehensive technical overview of the key therapeutic targets modulated by pyrazole-containing compounds. We will delve into the mechanistic rationale behind their activity, explore exemplary approved drugs and clinical candidates, and provide field-proven insights into the experimental validation of these interactions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel pyrazole-based therapeutics.

Introduction: The Versatility of the Pyrazole Core

The pyrazole ring is a remarkably versatile building block in the design of bioactive molecules.[1][2] Its incorporation into a drug candidate can significantly enhance pharmacological and pharmacokinetic properties.[1] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, leading to their development as anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer agents.[3][4] Over the past few decades, a significant number of pyrazole-containing drugs have received FDA approval, treating a wide array of clinical conditions from cancer and inflammatory diseases to viral infections and cardiovascular disorders.[1][2]

The strategic utility of the pyrazole moiety stems from several key features:

-

Bioisosterism: Pyrazole can serve as a bioisostere for arenes like benzene and other heterocyclic rings.[1] This substitution can lead to improved potency and physicochemical properties, such as enhanced water solubility and reduced lipophilicity, which are crucial for drug development.[1]

-

Hydrogen Bonding Capabilities: The pyrazole ring possesses both hydrogen bond donor and acceptor properties, enabling it to form crucial interactions with biological targets.[1]

-

Structural Rigidity and Substituent Vectoring: The planar and rigid nature of the pyrazole ring provides a stable scaffold for the precise spatial orientation of various substituents, allowing for the fine-tuning of target binding and selectivity.

This guide will systematically explore the major classes of therapeutic targets that have been successfully modulated by pyrazole compounds, providing a deep dive into their mechanisms of action and the structure-activity relationships that govern their efficacy.

Targeting Protein Kinases: A Dominant Arena for Pyrazole Inhibitors

Protein kinases represent one of the most significant and extensively explored target families for pyrazole-based inhibitors, particularly in the realm of oncology.[5][6] The pyrazole scaffold is a key structural feature in numerous approved kinase inhibitors.[2]

Mechanism of Action: ATP-Competitive Inhibition

The majority of pyrazole-based kinase inhibitors function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the kinase, forming specific interactions with key amino acid residues that prevent the binding of ATP and subsequent phosphorylation of substrate proteins. The pyrazole core often serves as a central scaffold from which various side chains emanate to occupy different sub-pockets within the ATP-binding site, thereby conferring potency and selectivity.

Key Kinase Targets and Exemplary Drugs

The following table summarizes some of the key kinase targets for pyrazole compounds, along with examples of approved drugs:

| Kinase Target Family | Specific Kinase(s) | Approved Pyrazole-Based Drug | Therapeutic Area |

| Tyrosine Kinases | ALK, ROS1 | Crizotinib[3] | Non-Small Cell Lung Cancer |

| RET | Pralsetinib[2] | Non-Small Cell Lung Cancer, Thyroid Cancer | |

| Bruton's Tyrosine Kinase (BTK) | Ibrutinib, Zanubrutinib[2] | B-cell Malignancies | |

| BCR-ABL1 | Asciminib[2] | Chronic Myelogenous Leukemia | |

| FGF Receptor | Erdafitinib[2] | Bladder Cancer | |

| KIT, PDGF Receptor-α | Avapritinib[2] | Systemic Mastocytosis | |

| Janus Kinases (JAKs) | JAK family | Ruxolitinib, Baricitinib[2] | Myelofibrosis, Rheumatoid Arthritis, Alopecia |

| Phosphoinositide 3-Kinases (PI3Ks) | PI3K-δ, CK1-ε | Umbralisib[2] | Marginal Zone Lymphoma, Follicular Lymphoma |

| Rho-associated Coiled-coil containing Protein Kinase (ROCK) | ROCK2 | Belumosudil[2] | Chronic Graft-versus-Host Disease |

| RAF Kinases | BRAF | Encorafenib[2] | Melanoma |

Signaling Pathway Visualization: The ALK/ROS1 Inhibition by Crizotinib

Crizotinib is a potent inhibitor of both Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases, which are key drivers in certain types of non-small cell lung cancer.[3] The following diagram illustrates the simplified signaling pathway and the point of intervention by crizotinib.

Caption: Crizotinib inhibits ALK/ROS1 autophosphorylation, blocking downstream signaling pathways.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a common method for determining the inhibitory activity of a pyrazole compound against a specific kinase.

Objective: To determine the IC50 value of a test pyrazole compound against a target kinase.

Materials:

-

Target kinase (e.g., recombinant human ALK)

-

Europium-labeled anti-tag antibody (e.g., Eu-anti-GST)

-

Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

-

Test pyrazole compound serially diluted in DMSO

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplate

-

Fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Prepare a solution of the target kinase and the Eu-anti-tag antibody in assay buffer.

-

Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.

-

In a 384-well plate, add 2 µL of the serially diluted test pyrazole compound or DMSO (for control wells).

-

Add 4 µL of the kinase/antibody solution to each well.

-

Add 4 µL of the tracer solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

-

Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

-

Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality behind Experimental Choices:

-

TR-FRET: This technology provides a robust and sensitive method for measuring binding events in a homogeneous format, minimizing interference from compound autofluorescence.

-

Europium and Alexa Fluor™ 647: This donor-acceptor pair has a large Stokes shift and long-lived fluorescence from the europium donor, allowing for time-gated detection that reduces background noise.

-

ATP-Competitive Tracer: The use of a fluorescently labeled tracer that binds to the ATP pocket allows for a competitive binding assay format, which is ideal for screening ATP-competitive inhibitors like many pyrazole compounds.

Targeting G-Protein Coupled Receptors (GPCRs)

While kinases are a major focus, pyrazole derivatives have also been successfully developed to target GPCRs, a large family of transmembrane receptors involved in a vast array of physiological processes.

Mechanisms of Modulation: From Antagonism to Allosteric Modulation

Pyrazole-based ligands can interact with GPCRs in several ways:

-

Orthosteric Antagonism: The compound binds to the same site as the endogenous ligand (the orthosteric site) but does not activate the receptor, thereby blocking the effects of the natural agonist.

-

Allosteric Modulation: The compound binds to a topographically distinct site on the receptor (an allosteric site) and modulates the affinity and/or efficacy of the orthosteric ligand. This can be a desirable mechanism as it can offer greater selectivity and a more fine-tuned physiological response.

Key GPCR Targets and Exemplary Drugs

| GPCR Target | Pyrazole-Based Drug | Mechanism of Action | Therapeutic Area |

| Cannabinoid Receptor 1 (CB1) | Rimonabant (withdrawn)[3] | Selective Antagonist/Inverse Agonist | Obesity (formerly) |

| Calcitonin Gene-Related Peptide (CGRP) Receptor | Zavegepant[2] | Antagonist | Migraine |

| Serotonin 5-HT3 Receptor | Granisetron[2] | Selective Antagonist | Chemotherapy-induced Nausea and Vomiting |

Workflow Visualization: GPCR Target Validation and Compound Screening

The following diagram illustrates a typical workflow for identifying and validating pyrazole compounds that modulate a specific GPCR.

Caption: A streamlined workflow for the discovery of pyrazole-based GPCR modulators.

Targeting Enzymes Beyond Kinases

The therapeutic reach of pyrazole compounds extends to a diverse array of enzymes beyond the kinase family.

Cyclooxygenases (COX): The Anti-inflammatory Mainstay

The inhibition of COX enzymes, which are involved in the synthesis of prostaglandins, is a well-established mechanism for anti-inflammatory drugs. Celecoxib, a selective COX-2 inhibitor, is a blockbuster drug that prominently features a pyrazole core.[1][3] Its selectivity for COX-2 over COX-1 is attributed to the specific interactions of its trifluoromethyl-substituted pyrazole ring with the larger active site of the COX-2 enzyme.

Other Notable Enzyme Targets

| Enzyme Target | Pyrazole-Based Drug | Mechanism of Action | Therapeutic Area |

| Phosphodiesterase-5 (PDE5) | Sildenafil[2] | Selective Inhibitor | Erectile Dysfunction, Pulmonary Hypertension |

| Poly (ADP-ribose) Polymerase (PARP) | Niraparib[1] | PARP-1 and PARP-2 Inhibitor | Ovarian Cancer, Fallopian Tube Cancer |

| Factor Xa | Apixaban[2][3] | Selective, Reversible Inhibitor | Anticoagulation |

| Dihydropteroate Synthase (DHPS) | Sulfaphenazole[1] | Competitive Inhibitor | Antibacterial |

| Plasma Kallikrein | Berotralstat[2] | Potent Inhibitor | Hereditary Angioedema |

| Alcohol Dehydrogenase | Fomepizole[2] | Inhibitor | Methanol or Ethylene Glycol Poisoning |

Targeting Nuclear Receptors: Modulating Gene Transcription

Pyrazole derivatives have also been designed to target nuclear receptors, which are ligand-activated transcription factors that regulate gene expression.

The Androgen Receptor in Prostate Cancer

Darolutamide is a nonsteroidal androgen receptor (AR) antagonist used in the treatment of prostate cancer.[1] Its structure, which incorporates two pyrazole rings, allows it to bind tightly to the AR, competitively inhibiting the binding of androgens.[1] This action suppresses AR nuclear translocation and AR-mediated transcription, ultimately leading to a reduction in prostate cancer cell proliferation.[1] The pyrazole moieties in darolutamide are crucial for its high-affinity binding to the AR, engaging in key π-π stacking and hydrogen bonding interactions within the receptor's ligand-binding pocket.[1]

Emerging and Other Therapeutic Targets

The exploration of pyrazole compounds continues to uncover novel therapeutic targets.

-

HIV-1 Capsid Protein: Lenacapavir is a first-in-class HIV-1 capsid inhibitor with a fused pyrazole moiety.[2] It disrupts the HIV-1 capsid, a protein shell essential for multiple stages of the viral lifecycle.

-

Ion Channels: Research has indicated that certain pyrazole analogs can modulate the activity of ion channels, such as acid-sensing ion channels (ASICs) and transient receptor potential (TRP) channels, suggesting their potential in treating pain and other neurological disorders.[7]

-

Antimicrobial and Antiviral Applications: Beyond targeting specific host or microbial enzymes, pyrazole derivatives are being investigated for their broad-spectrum antimicrobial and antiviral activities.[8][9][10]

Conclusion and Future Perspectives

The pyrazole scaffold has unequivocally demonstrated its value in the development of a diverse and impactful arsenal of therapeutic agents. Its ability to engage with a wide range of biological targets, from enzymes and GPCRs to nuclear receptors and viral proteins, underscores its privileged status in medicinal chemistry. The continued exploration of novel pyrazole derivatives, coupled with advancements in structural biology and computational drug design, will undoubtedly lead to the discovery of new medicines with improved efficacy, selectivity, and safety profiles. The versatility of the pyrazole core ensures that it will remain a central and highly sought-after motif in the quest for innovative therapies for the foreseeable future.

References

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (Source: Not Available)

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24). (Source: Not Available)

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025-03-20). (Source: Not Available)

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023-11-07). [Link]

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (Source: Not Available)

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (Source: Not Available)

- Current status of pyrazole and its biological activities - PMC - PubMed Central. (Source: Not Available)

-

Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents - MDPI. (2026-01-25). [Link]

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (Source: Not Available)

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed. (2023-07-12). [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH. (2025-03-20). [Link]

- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - PubMed Central. (Source: Not Available)

-

Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC - NIH. (2024-12-24). [Link]

-

(PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024-06-28). [Link]

-

Deciphering complexity of GPCR signaling and modulation: implications and perspectives for drug discovery - PMC - PubMed Central. (2025-05-20). [Link]

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (Source: Not Available)

- Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - MDPI. (Source: Not Available)

-

Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (2022-09-05). [Link]

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (Source: Not Available)

- Allosteric modulation of G protein-coupled receptors: a pharmacological perspective - PubMed. (Source: Not Available)

-

Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04728A. (2024-09-02). [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (2023-02-10). [Link]

- GPCRs in Intracellular Compartments: New Targets for Drug Discovery - MDPI. (Source: Not Available)

-

Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed. (2012-03-15). [Link]

-

Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds - ResearchGate. (2011-10-06). [Link]

- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. (Source: Not Available)

- 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase | Journal of Medicinal Chemistry - ACS Public

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025-03-04). [Link]

-

Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - PubMed. (2016-02-26). [Link]

- Full article: Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - Taylor & Francis Online. (Source: Not Available)

- Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK...

- How ligands illuminate GPCR molecular pharmacology - PMC - NIH. (Source: Not Available)

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents [mdpi.com]

- 10. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04728A [pubs.rsc.org]

A Technical Guide to the Antifungal Properties of Difluoromethyl Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, presents a critical and urgent need for novel therapeutic agents. Among the promising classes of heterocyclic compounds, pyrazole derivatives, particularly those functionalized with a difluoromethyl (-CHF₂) group, have emerged as a focal point of intensive research. The unique electronic properties conferred by the difluoromethyl moiety significantly enhance the biological activity and metabolic stability of these molecules. This guide provides a comprehensive technical overview of the antifungal properties of difluoromethyl pyrazoles, consolidating current knowledge on their chemical synthesis, mechanism of action, structure-activity relationships, and preclinical evaluation. Detailed experimental protocols and data interpretation frameworks are provided to empower researchers in this dynamic field.

Introduction: The Imperative for Novel Antifungal Agents

Fungal infections represent a significant and growing threat to global public health. Pathogenic fungi are responsible for a wide spectrum of diseases, ranging from superficial skin infections to life-threatening systemic mycoses, particularly in immunocompromised individuals. The clinical armamentarium for treating these infections is limited, and its efficacy is increasingly compromised by the emergence of drug-resistant strains.[1] Pyrazole-containing compounds have a long history in medicinal chemistry and agrochemicals, exhibiting a broad range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[2][3]

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in drug design to modulate physicochemical and biological properties. The difluoromethyl group, in particular, can act as a bioisostere for hydroxyl or thiol groups, potentially enhancing binding affinity to target enzymes and increasing metabolic stability. This has led to the exploration of difluoromethyl pyrazoles as a promising new frontier in the development of potent antifungal agents.

The Chemistry of Difluoromethyl Pyrazoles: Synthesis and Characterization

The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and related structures is a key focus in the development of this class of antifungals. A common synthetic route involves the reaction of a pyrazole carbonyl chloride intermediate with various amines.[4]

A representative synthetic scheme is outlined below:

-

Formation of the Pyrazole Core: The synthesis often begins with the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.

-

Introduction of the Difluoromethyl Group: The difluoromethyl group is typically introduced at the C-3 position of the pyrazole ring.

-

Functionalization at C-4: The C-4 position is commonly functionalized with a carboxylic acid, which is then converted to a more reactive species like an acyl chloride.

-

Amide Coupling: The final step involves the coupling of the pyrazole-4-carbonyl chloride with a diverse range of primary or secondary amines to generate a library of amide derivatives.[4]

The structures of these synthesized compounds are rigorously confirmed using modern analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5][6] Single-crystal X-ray diffraction can also be employed to unequivocally determine the three-dimensional structure of these molecules.[5][6]

Core Mechanism of Action: Targeting Fungal Respiration

A primary mechanism of action for many antifungal pyrazole carboxamides is the inhibition of succinate dehydrogenase (SDH) , also known as Complex II, in the mitochondrial electron transport chain.[6][7] SDH is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an excellent target for antifungal agents. Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.[2]

Molecular docking studies have provided valuable insights into the binding interactions between difluoromethyl pyrazole derivatives and the SDH enzyme.[6][7] These studies suggest that the pyrazole ring and the carboxamide linker are key functional groups responsible for the compound's activity.[5] The carbonyl oxygen of the amide can form hydrogen bonds with key amino acid residues, such as tyrosine and tryptophan, in the binding pocket of SDH, anchoring the inhibitor in place.[7][8]

In Vitro Evaluation of Antifungal Activity

The initial assessment of the antifungal potential of newly synthesized difluoromethyl pyrazoles is conducted through in vitro susceptibility testing against a panel of clinically relevant and phytopathogenic fungi.

Key Fungal Pathogens for Screening

A standard screening panel should include:

-

Yeasts: Candida albicans, Cryptococcus neoformans

-

Molds: Aspergillus fumigatus, Fusarium graminearum, Botrytis cinerea[6]

-

Other Phytopathogens: Sclerotinia sclerotiorum, Rhizoctonia solani[5][6]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a self-validating system for determining the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Sterile fungal growth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for molds)

-

Fungal inoculum, standardized to a specific concentration (e.g., 0.5-2.5 x 10³ CFU/mL)

-

Difluoromethyl pyrazole compounds, dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antifungal (e.g., Fluconazole, Pyraclostrobin)[2]

-

Negative control (medium with solvent)

-

Growth control (medium with inoculum)

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of each difluoromethyl pyrazole compound. Create a series of two-fold serial dilutions in the microtiter plate, typically ranging from 100 µg/mL to 0.05 µg/mL. The rationale for serial dilution is to precisely identify the concentration at which fungal growth is inhibited.

-

Inoculum Preparation: Grow the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This standardization is critical for reproducible results.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate, except for the negative control wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for C. albicans, 28°C for molds) for a specified period (24-72 hours), depending on the growth rate of the fungus.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This is typically assessed visually or with a spectrophotometer. The inclusion of positive and negative controls validates the assay's integrity.

Data Presentation and Interpretation

The results of in vitro antifungal testing are often presented in a tabular format for easy comparison. The half-maximal effective concentration (EC₅₀) is another important parameter, representing the concentration of a drug that gives half of the maximal response.

Table 1: Example of In Vitro Antifungal Activity Data (EC₅₀ in mg/L)

| Compound ID | Sclerotinia sclerotiorum | Fusarium graminearum | Botrytis cinerea |

| A8 | 3.96[6] | >50 | >50 |

| A14 | 2.52[6] | >50 | >50 |

| Pyraclostrobin | 1.25 | 0.0530 (µM)[2] | 2.50 |

Note: Data is illustrative and compiled from multiple sources.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the difluoromethyl pyrazole scaffold allows for the elucidation of structure-activity relationships, guiding the design of more potent and selective antifungal agents.

Key structural features that influence antifungal activity include:

-

Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly impact activity. For example, a methyl group at the N-1 position is common.

-

The Amide Moiety: The amine component of the amide linkage is a critical determinant of antifungal potency and spectrum. Aromatic and heteroaromatic amines have been extensively explored.[7]

-

The Difluoromethyl Group: While the difluoromethyl group at C-3 is a hallmark of this class, its replacement with other groups, such as a trifluoromethyl group, can lead to a significant decrease in antifungal activity, highlighting its importance.[4]

In Vivo Efficacy and Preclinical Development

Promising candidates identified from in vitro screening and SAR studies are advanced to in vivo efficacy studies in animal models of fungal infection. These studies are critical for evaluating the therapeutic potential of a compound in a whole-organism context.

Murine Model of Systemic Candidiasis

A commonly used model is the murine model of systemic candidiasis, which mimics human disseminated infections.

Experimental Workflow:

Sources

- 1. Identification of the new progress on Pyrazole Derivatives Molecules as Antimicrobial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Comprehensive Characterization of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid

Introduction

2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid is a heterocyclic carboxylic acid containing a difluoromethyl-substituted pyrazole ring. Such fluorinated pyrazole moieties are of significant interest in medicinal chemistry and drug development due to their potential to modulate physicochemical and pharmacological properties.[1][2][3] The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability. Therefore, rigorous analytical characterization is paramount to ensure the identity, purity, and quality of this compound throughout the research and development process.

This application note provides a comprehensive guide to the analytical methods for the characterization of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid. The protocols herein are designed to be robust and self-validating, drawing upon established principles for the analysis of related pyrazole derivatives and halogenated organic compounds.

Physicochemical Properties (Predicted)

A foundational understanding of the molecule's properties is crucial for method development. While experimental data for the target analyte is not widely available, properties can be inferred from structurally similar compounds such as 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid.[4]

| Property | Predicted Value/Information | Source/Justification |

| Molecular Formula | C₆H₆F₂N₂O₂ | Based on structure |

| Molecular Weight | 176.12 g/mol | Calculated from formula[5] |

| Appearance | White to off-white solid | Typical for similar organic acids[6] |

| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO), sparingly soluble in water | Inferred from the presence of a carboxylic acid and pyrazole ring[6] |

| Acidity | Weakly acidic due to the carboxylic acid group | Characteristic of carboxylic acids |

Chromatographic Analysis: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid and for quantifying it in various matrices. A reverse-phase method is most appropriate given the compound's polarity.

Rationale for Method Selection

A C18 column is selected for its versatility and wide use in the separation of moderately polar compounds. The mobile phase, consisting of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and ionization efficiency for subsequent mass spectrometry (MS) analysis.[7] Formic acid helps to suppress the ionization of the carboxylic acid group, leading to better retention and sharper peaks.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (ACS grade)

-

2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid standard

-

Methanol (for sample preparation)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

-

Sample Preparation:

-

Accurately weigh and dissolve approximately 1 mg of the compound in 10 mL of methanol to prepare a stock solution of 100 µg/mL.[8]

-

Further dilute the stock solution with the initial mobile phase composition to a working concentration of 10 µg/mL.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm (or determined by UV scan)

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

-

Data Analysis:

-

Integrate the peak corresponding to the analyte.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks.

-

Mass Spectrometry: Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) provides unequivocal identification of the compound by determining its molecular weight and fragmentation pattern.

Rationale for Method Selection

Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to the presence of the ionizable carboxylic acid and nitrogen atoms in the pyrazole ring. Operating in both positive and negative ion modes can provide complementary information. The fragmentation pattern can help to confirm the structure of the molecule.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Objective: To confirm the molecular weight and obtain fragmentation data for structural elucidation.

Instrumentation:

-

LC-MS system with an ESI source

Procedure:

-

Utilize the HPLC method described in section 1.2.

-

Mass Spectrometer Settings (Example):

-

Ionization Mode: ESI Positive and Negative

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Scan Range: m/z 50-500

-

-

Data Analysis:

-

In positive ion mode, expect to observe the protonated molecule [M+H]⁺.

-

In negative ion mode, expect to observe the deprotonated molecule [M-H]⁻.

-

Perform MS/MS analysis on the parent ion to induce fragmentation and obtain a characteristic fragmentation pattern. Common fragmentation pathways for pyrazoles involve cleavage of the ring and loss of small molecules like HCN.[9]

-

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR will provide information on the number and connectivity of protons in the molecule. ¹³C NMR will identify the number of unique carbon environments. ¹⁹F NMR is crucial for confirming the presence and environment of the difluoromethyl group.[10]

Objective: To elucidate the detailed chemical structure.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Expected Chemical Shifts (Predicted):

-

¹H NMR: Signals corresponding to the pyrazole ring protons, the methylene protons of the acetic acid moiety, the difluoromethyl proton (a triplet), and the acidic proton of the carboxylic acid.

-

¹³C NMR: Signals for the carbons of the pyrazole ring, the methylene carbon, the carbonyl carbon, and the difluoromethyl carbon (a triplet due to C-F coupling).

-

¹⁹F NMR: A doublet corresponding to the two fluorine atoms coupled to the proton on the same carbon.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[11]

The presence of a carboxylic acid will give rise to a very broad O-H stretching band and a strong C=O stretching band.[12] The C-F bonds of the difluoromethyl group will also have characteristic stretching vibrations.[13]

Objective: To identify the key functional groups.

Instrumentation:

-

FTIR spectrometer

Procedure:

-

Prepare the sample using a suitable method (e.g., KBr pellet or Attenuated Total Reflectance - ATR).

-

Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Expected Characteristic Absorption Bands:

-

~3300-2500 cm⁻¹: Broad O-H stretch of the carboxylic acid.

-

~1700 cm⁻¹: Strong C=O stretch of the carboxylic acid.

-

~1600-1450 cm⁻¹: C=N and C=C stretching of the pyrazole ring.

-

~1150-1000 cm⁻¹: C-F stretching vibrations.[13]

-

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which can be compared to the theoretical values calculated from the molecular formula.

Rationale for Method Selection

This technique provides a fundamental confirmation of the empirical formula of the synthesized compound. The presence of fluorine is typically determined by specific ion chromatography or other specialized methods after combustion.

Elemental Analysis Protocol

Objective: To confirm the elemental composition.

Instrumentation:

-

CHN analyzer

Procedure:

-

Submit a pure, dry sample for analysis.

-

Compare the experimental percentages of C, H, and N with the theoretical values.

-

Theoretical Values for C₆H₆F₂N₂O₂:

-

C: 40.92%

-

H: 3.43%

-

N: 15.90%

-

O: 18.17%

-

F: 21.57%

-

-

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the comprehensive characterization of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid.

Caption: Integrated workflow for the characterization of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid. By integrating chromatographic, spectrometric, and spectroscopic techniques, researchers can confidently ascertain the identity, purity, and structure of this important building block in drug discovery and development. The provided protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2060883, 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid". PubChem, [Link]. Accessed January 27, 2026.

-

Organic & Biomolecular Chemistry. "Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids". Royal Society of Chemistry, [Link]. Accessed January 27, 2026.

-

Spectroscopy Online. "Halogenated Organic Compounds". Spectroscopy Online, [Link]. Accessed January 27, 2026.

-

SIELC Technologies. "Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column". SIELC Technologies, [Link]. Accessed January 27, 2026.

-

ResearchGate. "FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule.". ResearchGate, [Link]. Accessed January 27, 2026.

-

PubMed. "Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines". PubMed, [Link]. Accessed January 27, 2026.

-

ResearchGate. "1H–pyrazole–3–carboxylic acid: Experimental and computational study". ResearchGate, [Link]. Accessed January 27, 2026.

-

SpectraBase. "Pyrazole-3-carboxylic acid". SpectraBase, [Link]. Accessed January 27, 2026.

-

ResearchGate. "Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times". ResearchGate, [Link]. Accessed January 27, 2026.

-

ResearchGate. "Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives". ResearchGate, [Link]. Accessed January 27, 2026.

-

Environmental Science & Technology. "Advances in the Analysis of Persistent Halogenated Organic Compounds". ACS Publications, [Link]. Accessed January 27, 2026.

-

MDPI. "Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles". MDPI, [Link]. Accessed January 27, 2026.

-

ResearchGate. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry". ResearchGate, [Link]. Accessed January 27, 2026.

-

International Journal of Chemical and Pharmaceutical Analysis. "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity". IJCPA, [Link]. Accessed January 27, 2026.

-

ProQuest. "Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives". ProQuest, [Link]. Accessed January 27, 2026.

-

Institute of Science, Nagpur. "Identification of Organic Compound by Organic Qualitative Analysis". Institute of Science, Nagpur, [Link]. Accessed January 27, 2026.

-

Hilaris Publisher. "Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative". Hilaris Publisher, [Link]. Accessed January 27, 2026.

-

The Journal of Organic Chemistry. "The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides". ACS Publications, [Link]. Accessed January 27, 2026.

-

PubMed Central. "Perspective on halogenated organic compounds". National Institutes of Health, [Link]. Accessed January 27, 2026.

-

U.S. Environmental Protection Agency. "Fluxapyroxad Environmental Chemistry Method - Soil". EPA, [Link]. Accessed January 27, 2026.

-

DergiPark. "Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit". DergiPark, [Link]. Accessed January 27, 2026.

-

MDPI. "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives". MDPI, [Link]. Accessed January 27, 2026.

-

AWS. "(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization". AWS, [Link]. Accessed January 27, 2026.

-

Chemistry LibreTexts. "2.9: Qualitative Analysis of Organic Compounds". Chemistry LibreTexts, [Link]. Accessed January 27, 2026.

-

Journal of Chemical and Pharmaceutical Research. "Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives". JOCPR, [Link]. Accessed January 27, 2026.

-

The Journal of Organic Chemistry. "Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer". ACS Publications, [Link]. Accessed January 27, 2026.

-

PubMed Central. "Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents". National Institutes of Health, [Link]. Accessed January 27, 2026.

-

Organic Letters. "Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives". ACS Publications, [Link]. Accessed January 27, 2026.

-

YouTube. "FTIR spectra of carboxylic acids || H-bonding & conjugation effect". YouTube, [Link]. Accessed January 27, 2026.

-

Wikipedia. "3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid". Wikipedia, [Link]. Accessed January 27, 2026.

-

ResearchGate. "Calculated Physicochemical Properties". ResearchGate, [Link]. Accessed January 27, 2026.

-

Chemfun. "Chemical properties and pesticide applications of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid". Chemfun, [Link]. Accessed January 27, 2026.

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 3. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 4. 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | C6H5F3N2O2 | CID 2060883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. Chemical properties and pesticide applications of 3-(difluoromethyl)-1 - Jiayuan [jy-chemical.com]

- 7. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. ijcpa.in [ijcpa.in]

- 9. researchgate.net [researchgate.net]

- 10. thieme-connect.de [thieme-connect.de]

- 11. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

Application Notes and Protocols for the Development of Fungicides Based on 2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic Acid

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the discovery of novel fungicides centered around the 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid scaffold. This scaffold is a key component of numerous modern succinate dehydrogenase inhibitor (SDHI) fungicides, a critical class of agrochemicals for managing a broad spectrum of fungal plant diseases. These application notes and protocols are designed to be a practical resource, offering not just step-by-step instructions but also the underlying scientific rationale for key experimental decisions. We will cover the synthesis of the core scaffold, strategies for derivatization to explore structure-activity relationships (SAR), and detailed protocols for in vitro and in vivo screening of candidate fungicides against economically important plant pathogens. The overarching goal is to provide a self-validating framework for the logical and efficient development of new, effective, and sustainable fungicides.

Introduction: The Significance of the Pyrazole-Acetic Acid Scaffold in Modern Fungicides

The pyrazole ring is a highly effective pharmacophore in the design of modern fungicides.[1] A significant number of commercially successful fungicides, including bixafen, fluxapyroxad, and penthiopyrad, are pyrazole carboxamide derivatives that act as succinate dehydrogenase inhibitors (SDHIs).[2] These fungicides function by disrupting the fungal mitochondrial respiratory chain at complex II, leading to a cessation of energy production and subsequent fungal cell death.[3]

The incorporation of a difluoromethyl (CHF2) group at the 3-position of the pyrazole ring has proven to be particularly advantageous. The unique electronic properties of the difluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of the molecule to its target site.[4][5] Furthermore, the acetic acid moiety at the 1-position of the pyrazole provides a versatile handle for the synthesis of a wide array of derivatives, such as amides and esters, allowing for extensive exploration of the chemical space to optimize fungicidal activity.

This guide will provide a detailed roadmap for leveraging the 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid scaffold to develop novel fungicide candidates.

Synthesis of the Core Scaffold: 2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic Acid

Synthesis of the Precursor: 3-(Difluoromethyl)-1H-pyrazole

The synthesis of 3-(difluoromethyl)-1H-pyrazole is a critical first step. A common and effective method involves the condensation of a difluoromethyl-containing 1,3-dicarbonyl compound with hydrazine.

Protocol 2.1: Synthesis of 3-(Difluoromethyl)-1H-pyrazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1-difluoro-2,4-pentanedione (1 equivalent) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-(difluoromethyl)-1H-pyrazole.

N-Alkylation to Form the Acetic Acid Derivative

The subsequent step involves the N-alkylation of the synthesized 3-(difluoromethyl)-1H-pyrazole with an ethyl bromoacetate followed by hydrolysis of the resulting ester. The alkylation of pyrazoles is a well-established reaction.[6]

Protocol 2.2: Synthesis of Ethyl 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetate

-

Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(difluoromethyl)-1H-pyrazole (1 equivalent) in anhydrous dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

-

Alkylation: Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetate.[7]

Protocol 2.3: Hydrolysis to 2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic Acid

-

Hydrolysis: Dissolve the purified ethyl 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetate (1 equivalent) in a mixture of ethanol and water.

-

Base Addition: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidification: Remove the ethanol under reduced pressure and dilute the aqueous residue with water. Cool the solution in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid (HCl).

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-(difluoromethyl)-1H-pyrazol-1-yl)acetic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. site.caes.uga.edu [site.caes.uga.edu]

- 4. resistance.nzpps.org [resistance.nzpps.org]

- 5. Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: Measuring the Solubility of Pyrazole Carboxylic Acids for Bioassays

Introduction: The Critical Role of Solubility in Preclinical Success

In the landscape of drug discovery, the intrinsic aqueous solubility of a candidate molecule is a paramount physicochemical property that dictates its journey from a laboratory curiosity to a potential therapeutic.[1][2] For pyrazole carboxylic acids, a class of heterocyclic compounds with broad biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, understanding their solubility is not merely a procedural step but a cornerstone of robust preclinical development.[3][4] Poor aqueous solubility can precipitate a cascade of challenges, including underestimated potency in bioassays, erratic structure-activity relationships (SAR), and significant hurdles in formulation development.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for accurately measuring the solubility of pyrazole carboxylic acids to ensure reliable and translatable bioassay data.

The Unique Solubility Profile of Pyrazole Carboxylic Acids

Pyrazole carboxylic acids are characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and an appended carboxylic acid group. This structure imparts a distinct physicochemical profile. The pyrazole ring itself contributes to the molecule's lipophilicity, while the carboxylic acid moiety introduces an ionizable group. The solubility of these compounds is, therefore, exquisitely sensitive to the pH of the aqueous environment.[7][8] At pH values below the pKa of the carboxylic acid, the group is protonated and neutral, leading to lower aqueous solubility. Conversely, at pH values above the pKa, the carboxylic acid is deprotonated to its carboxylate form, significantly enhancing aqueous solubility. This pH-dependent behavior is a critical consideration in designing and interpreting solubility assays for these compounds.

Kinetic vs. Thermodynamic Solubility: A Tale of Two Measurements

When assessing the solubility of a compound, it is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different, yet complementary, insights into a compound's behavior.[9]

-

Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration organic stock solution (typically dimethyl sulfoxide, DMSO) into an aqueous buffer.[2] It is a measure of a compound's propensity to precipitate under non-equilibrium conditions and is highly relevant for high-throughput screening (HTS) and initial bioassays where compounds are often introduced in this manner.[6][10]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure when the solid and solution phases are in equilibrium.[1][9] This measurement is more time-consuming but provides a fundamental understanding of the compound's intrinsic solubility, which is critical for later-stage development and formulation.

The choice between measuring kinetic or thermodynamic solubility depends on the stage of the drug discovery process. Early-stage discovery often prioritizes the higher throughput of kinetic solubility assays to rank-order compounds, while lead optimization and preclinical development necessitate the more rigorous determination of thermodynamic solubility.[5][11]

Methodologies for Solubility Determination

Several analytical techniques can be employed to measure the solubility of pyrazole carboxylic acids. The selection of a particular method will depend on factors such as the required throughput, the amount of compound available, and the desired accuracy.

| Method | Principle | Throughput | Advantages | Disadvantages |

| Nephelometry | Measures the turbidity or cloudiness of a solution caused by suspended, insoluble particles by detecting scattered light.[12] | High | Rapid, requires small sample volumes, and is well-suited for HTS kinetic solubility measurements.[13][14] | Indirect measurement, can be affected by colored compounds or the presence of other particulates. |

| UV-Vis Spectroscopy | Quantifies the concentration of a compound in solution by measuring its absorbance of ultraviolet or visible light.[15][16] | Medium to High | Direct measurement of soluble compound, relatively simple and widely available instrumentation. | Requires the compound to have a chromophore, can be interfered with by other UV-absorbing species, and undissolved particles can cause light scattering.[15] |

| HPLC-Based Methods | Separates the compound of interest from other components in a sample, followed by quantification using a detector (e.g., UV, MS). | Low to Medium | Highly specific and accurate, can detect compound degradation, and is considered the gold standard for thermodynamic solubility.[17] | Lower throughput, more complex instrumentation and method development required. |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of pyrazole carboxylic acids.

Protocol 1: High-Throughput Kinetic Solubility Measurement by Nephelometry

This protocol is designed for the rapid assessment of kinetic solubility in a 96-well plate format, which is ideal for early-stage drug discovery.

Materials:

-

Test pyrazole carboxylic acid compounds

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well clear bottom microplates

-

Microplate nephelometer

-

Multichannel pipette or automated liquid handler

Procedure:

-

Preparation of Stock Solutions:

-

Prepare 10 mM stock solutions of each pyrazole carboxylic acid in 100% DMSO. Ensure complete dissolution, using gentle warming or sonication if necessary.

-

-

Serial Dilution in DMSO (Optional but Recommended):

-

To avoid precipitation upon direct dilution into the aqueous buffer, perform an intermediate serial dilution in DMSO.

-

-